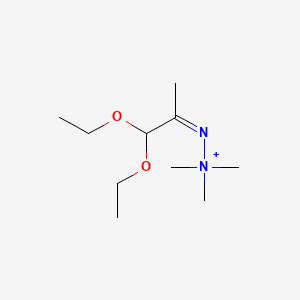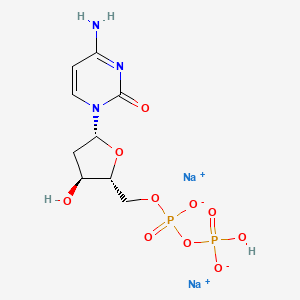
4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-thiazolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-thiazolyl)- is a heterocyclic compound that features a pyrano-pyridinone core structure with a thiazole substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-thiazolyl)- typically involves the condensation of 4H-chromene-3-carbaldehydes with heterocyclic 1,3-dicarbonyl compounds in the presence of a catalyst such as ammonium acetate . The reaction is carried out in acetic acid, which acts as a solvent and facilitates the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic route mentioned above can be scaled up for larger production. The use of eco-friendly catalysts and solvents is preferred to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-thiazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the thiazole ring.
Wissenschaftliche Forschungsanwendungen
4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-thiazolyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-thiazolyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4H-Pyrano(3,2-b)pyridin-4-one: Lacks the thiazole substituent but shares the core structure.
2,3-Dihydro-4H-pyrano(3,2-b)pyridin-4-one: A reduced form of the compound with similar properties.
Pyrano(2,3-d)thiazoles: Compounds with a similar thiazole ring but different core structures.
Uniqueness
4H-Pyrano(3,2-b)pyridin-4-one, 2-(2-thiazolyl)- is unique due to the presence of both the pyrano-pyridinone core and the thiazole substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
148190-32-3 |
|---|---|
Molekularformel |
C11H6N2O2S |
Molekulargewicht |
230.24 g/mol |
IUPAC-Name |
2-(1,3-thiazol-2-yl)pyrano[3,2-b]pyridin-4-one |
InChI |
InChI=1S/C11H6N2O2S/c14-7-6-9(11-13-4-5-16-11)15-8-2-1-3-12-10(7)8/h1-6H |
InChI-Schlüssel |
ZYWMWKABKQHNEW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=O)C=C(O2)C3=NC=CS3)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















